(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
This compound features a 3,4-dihydroisoquinoline core with 6,7-dimethoxy substitutions, a (4-nitrophenoxy)methyl group at position 1, and a methanone moiety linked to a 4-(pyrrolidin-1-ylsulfonyl)phenyl group. Such structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroaromatic and sulfonamide motifs. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous molecules.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8S/c1-38-27-17-21-13-16-31(29(33)20-5-11-24(12-6-20)41(36,37)30-14-3-4-15-30)26(25(21)18-28(27)39-2)19-40-23-9-7-22(8-10-23)32(34)35/h5-12,17-18,26H,3-4,13-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXMCZXLWKAURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)COC5=CC=C(C=C5)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydroisoquinoline core, which is known for its diverse pharmacological properties. The presence of methoxy groups and a nitrophenoxy substituent enhances its solubility and bioactivity.
Molecular Formula
- C : 25
- H : 30
- N : 3
- O : 5
- S : 1
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways .
- Antioxidant Activity : The methoxy groups in the structure may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Anticancer Properties : Some isoquinoline derivatives have demonstrated anticancer activity through apoptosis induction in cancer cells .
In vitro Studies
A study evaluating the compound's efficacy against COX-II reported an IC50 value indicating significant inhibition compared to standard anti-inflammatory drugs like Celecoxib .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Test Compound | 7.07 | >4.24 |
| Celecoxib | 0.4 | - |
In vivo Studies
Preliminary animal studies have indicated that this compound exhibits anti-inflammatory effects similar to those of established NSAIDs. The administration of the compound resulted in reduced paw edema in rat models, demonstrating its potential as an anti-inflammatory agent.
Case Study 1: Anticancer Activity
In a recent study, the compound was tested for its effects on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, suggesting potential therapeutic applications in oncology.
Case Study 2: Neurological Implications
Another investigation focused on the neuroprotective properties of the compound. It was found to mitigate neuroinflammation in models of neurodegenerative diseases, indicating its potential as a treatment for conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below highlights key structural analogs and their properties:
Functional Group Impact
- Nitro Group (NO₂): Present in the target compound and , this group increases electrophilicity and may enhance binding to nitroreductases or confer photostability. However, nitro groups are associated with metabolic liabilities (e.g., reduction to reactive amines) .
- Pyrrolidine’s basic nitrogen may improve aqueous solubility.
- Methoxy vs. Fluorine Substituents: The 2-fluorophenyl group in introduces steric and electronic effects distinct from the target’s 4-nitrophenoxy group. Fluorine’s electronegativity may enhance membrane permeability.
Spectroscopic and Physical Properties
- NMR Shifts: The 6,7-dimethoxy protons in the target compound would resonate near δ 3.8–4.0 ppm (similar to ), while the 4-nitrophenoxy aromatic protons may appear downfield (δ 8.0–8.5 ppm) due to electron withdrawal .
- Solubility: The pyrrolidinylsulfonyl group likely improves aqueous solubility compared to the methylsulfonyl analog in , though less than the carbohydrate-conjugated derivative in .
Research Implications and Gaps
- Pharmacological Potential: Structural analogs like exhibit antifungal/antioxidant activity, suggesting the target compound may share similar properties. However, empirical data are needed.
- Toxicity Considerations: Nitroaromatic compounds (e.g., ) are often associated with genotoxicity, warranting further safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
